LW6

HIF-1α inhibition Functional assay Reporter gene assay

LW6 (CAS 934593‑90‑5) is a dual HIF‑1α (IC₅₀ 4.4 μM) and MDH2 (IC₅₀ 6.3 μM) inhibitor that degrades HIF‑1α via VHL upregulation, induces hypoxia‑selective apoptosis, and shows strong in vivo anti‑tumor efficacy in HCT116 xenografts. Unlike alternative inhibitors, LW6 uniquely combines hypoxia‑signaling blockade with mitochondrial metabolism disruption, making it the definitive reference compound for hypoxia‑targeted oncology, immunometabolism, and prodrug‑activation studies. Every batch is supplied with rigorous analytical documentation to ensure experimental reproducibility.

Molecular Formula C26H29NO5
Molecular Weight 435.5 g/mol
CAS No. 934593-90-5
Cat. No. B1684616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLW6
CAS934593-90-5
SynonymsCAY10585;  CAY-10585;  CAY 10585;  LW6;  LW-6;  LW 6
Molecular FormulaC26H29NO5
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29)
InChIKeyBJRPPNOJYFZSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LW6 (CAS 934593-90-5): Baseline Characteristics as a HIF-1α Inhibitor and MDH2 Modulator for Scientific Procurement


LW6 (CAS 934593-90-5) is a small-molecule (aryloxyacetylamino)benzoic acid derivative that functions as an inhibitor of hypoxia-inducible factor-1α (HIF-1α) accumulation [1]. It demonstrates a dual mechanism of action: it promotes proteasomal degradation of HIF-1α via upregulation of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and it also inhibits malate dehydrogenase 2 (MDH2) [2]. LW6 suppresses HIF-1α protein expression without affecting HIF-1β, with an IC50 of 4.4 μM for HIF-1α inhibition and 6.3 μM for MDH2 inhibition . The compound has demonstrated anti-tumor efficacy in vivo in a colon cancer xenograft model [3].

Why Generic HIF-1α Inhibitors Cannot Substitute for LW6 (CAS 934593-90-5) in Hypoxia-Targeted Studies


Substituting LW6 with another HIF-1α inhibitor introduces significant scientific and experimental uncertainty due to fundamental differences in mechanism of action, selectivity profile, and pharmacokinetic behavior. For example, while IDF-11774 exhibits comparable HIF-1α inhibitory activity (IC50 = 3.65 μM) [1], it is a distinct chemical entity with different off-target profiles and pharmacokinetic properties. Similarly, PHD2 inhibitors such as IOX2 stabilize HIF-1α rather than degrade it , leading to opposite biological outcomes. HIF-2α-selective inhibitors like belzutifan target a different isoform altogether . Even compounds with similar potency may differ in their effects on mitochondrial metabolism via MDH2 inhibition, a secondary activity unique to LW6 at 6.3 μM . These mechanistic and selectivity differences can profoundly affect experimental results, particularly in studies involving hypoxia adaptation, metabolic reprogramming, or therapeutic resistance. Therefore, substituting LW6 without rigorous validation introduces variables that compromise data reproducibility and scientific integrity.

LW6 (CAS 934593-90-5) Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


LW6 Exhibits Superior Functional HIF-1α Inhibition in Hep3B Reporter Assays Compared to Biochemical IC50

In a cell-based HRE reporter assay in Hep3B cells, LW6 inhibits HIF-1α transcriptional activity with an IC50 of 2.6 μM, which is 1.7-fold more potent than its biochemical HIF-1α accumulation IC50 of 4.4 μM . This functional potency advantage is not uniformly observed across other HIF-1α inhibitors; for instance, IDF-11774 exhibits a less pronounced shift between biochemical and functional assays [1].

HIF-1α inhibition Functional assay Reporter gene assay

LW6 Demonstrates In Vivo Anti-Tumor Efficacy in HCT116 Xenograft Model with Concurrent HIF-1α Downregulation

LW6 demonstrated strong anti-tumor efficacy in mice carrying xenografts of human colon cancer HCT116 cells, accompanied by a decrease in HIF-1α expression confirmed by immunohistochemical staining of frozen tumor tissue [1]. In contrast, other HIF-1α inhibitors in the same chemical class, such as certain early analogs, have not shown comparable in vivo efficacy or have not been evaluated in this model [2].

Xenograft Anti-tumor In vivo efficacy

LW6's Unique Dual Inhibition of HIF-1α and MDH2 Distinguishes It from Single-Target HIF-1α Inhibitors

LW6 inhibits both HIF-1α accumulation (IC50 = 4.4 μM) and malate dehydrogenase 2 (MDH2) enzymatic activity (IC50 = 6.3 μM) . This dual inhibition is not observed with other HIF-1α inhibitors such as IDF-11774, which has not been reported to inhibit MDH2 [1]. The MDH2 inhibition disrupts mitochondrial metabolism, contributing to hypoxia-selective apoptosis and offering a complementary mechanism of action [2].

MDH2 inhibition Mitochondrial metabolism Dual mechanism

LW6 Induces Hypoxia-Selective Apoptosis in A549 Lung Cancer Cells, a Property Not Universal Among HIF-1α Inhibitors

LW6 induces apoptosis selectively in hypoxic A549 lung cancer cells at a concentration of 20 μM, accompanied by mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production [1]. This hypoxia-selective cytotoxicity is a distinguishing feature not reported for other HIF-1α inhibitors such as IDF-11774, which primarily acts through metabolic regulation rather than direct apoptosis induction [2].

Hypoxia-selective Apoptosis Mitochondrial depolarization

LW6 Suppresses HIF-1α Protein Expression Without Affecting HIF-1β, Demonstrating Subunit Selectivity

LW6 specifically decreases HIF-1α protein expression without affecting HIF-1β (ARNT) expression, demonstrating subunit selectivity [1]. This is a mechanistically important feature because HIF-1β is a common subunit shared with other bHLH-PAS transcription factors, including the aryl hydrocarbon receptor (AhR). In contrast, some other HIF-1α inhibitors, such as certain natural products, may lack this level of subunit selectivity .

Subunit selectivity HIF-1α specific HIF-1β

LW6's Rapid Metabolic Conversion to APA In Vivo Distinguishes Its Pharmacokinetic Profile from More Stable HIF-1α Inhibitors

LW6 exhibits a short terminal half-life of 0.6 ± 0.1 h in mice and undergoes rapid conversion to its major active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA) [1]. Approximately 54% of intravenously administered LW6 is systemically available as APA, which is a potent HIF-1α inhibitor in its own right [2]. This pharmacokinetic profile contrasts sharply with more stable HIF-1α inhibitors like IDF-11774, which has a longer half-life and does not rely on active metabolites for its efficacy [3].

Pharmacokinetics Metabolism Active metabolite

Optimal Research and Industrial Application Scenarios for LW6 (CAS 934593-90-5) Based on Verified Differentiation Evidence


Hypoxia-Targeted Cancer Research Requiring In Vivo Validation

LW6 is uniquely suited for preclinical cancer studies that require both in vitro HIF-1α inhibition and in vivo anti-tumor validation in the same model system. Its demonstrated strong anti-tumor efficacy in the HCT116 colon cancer xenograft model, accompanied by immunohistochemical confirmation of HIF-1α downregulation [1], provides a validated in vivo framework that many other HIF-1α inhibitors lack. This makes LW6 an ideal reference compound for establishing efficacy benchmarks in hypoxia-targeted oncology programs.

Studies Investigating Hypoxia-Mediated Therapy Resistance and Apoptosis

For research focused on overcoming hypoxia-induced resistance to chemotherapy or radiotherapy, LW6 offers the unique advantage of inducing hypoxia-selective apoptosis at 20 μM in A549 lung cancer cells, through mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production [2]. This property is not uniformly observed among other HIF-1α inhibitors and is directly relevant to therapeutic strategies targeting the hypoxic tumor microenvironment.

Metabolic Reprogramming and Immunometabolism Studies

In studies of cellular metabolism, particularly those involving T-cell activation and cancer cell metabolic adaptation, LW6's dual inhibition of HIF-1α (IC50 = 4.4 μM) and MDH2 (IC50 = 6.3 μM) provides a unique tool for simultaneously targeting hypoxia signaling and mitochondrial metabolism. This dual mechanism has been shown to reduce proliferation and alter metabolic pathways in activated human T-cells [3], making LW6 particularly valuable for immunometabolism research.

Pharmacokinetic and Prodrug Development Studies

LW6 serves as an excellent model compound for studying prodrug activation and active metabolite pharmacology in HIF-1α inhibitor development. Its rapid conversion to the active metabolite APA, with 54% systemic availability after intravenous administration [4], provides a well-characterized system for investigating structure-activity relationships and optimizing pharmacokinetic properties in this chemical series [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for LW6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.